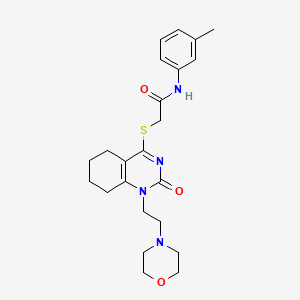

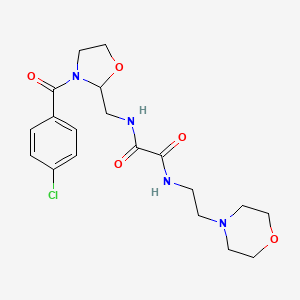

![molecular formula C16H19Cl2N5OS B2408864 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 877452-71-6](/img/structure/B2408864.png)

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . This ring structure is found in many biologically active compounds and is often used in medicinal chemistry .

Molecular Structure Analysis

The compound has a 1,2,4-triazole ring attached to a cyclohexyl group and an acetamide group. The cyclohexyl group is a six-membered carbon ring, and the acetamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions .Scientific Research Applications

Synthesis and Pharmacological Potential

- Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol, including compounds structurally related to "2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide", have been synthesized and evaluated for their antiexudative properties. These studies have highlighted the significant synthetic and pharmacological potential of such compounds, with a focus on minimizing toxicity while enhancing therapeutic efficacy. In particular, 24 new compounds were synthesized, with a majority showing antiexudative properties, and some exceeding the activity of reference drugs in this category (Chalenko et al., 2019).

Antimicrobial Screening

- Antimicrobial Activities : Related compounds, synthesized through the condensation of specific triazol thiol derivatives with chloroacetamide, have been tested for their in-vitro antibacterial, antifungal, and antituberculosis activities. These studies provide insights into the broad spectrum of pharmaceutical activities offered by such compounds, including significant antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Antiviral and Virucidal Activities

- Antiviral and Virucidal Research : Derivatives have been synthesized and assessed for their cytotoxicity and potential antiviral activities against specific viruses, showcasing the utility of these compounds in the development of antiviral therapeutics. This research opens avenues for the application of such derivatives in combating viral infections (Wujec et al., 2011).

Structural Analysis and Characterization

- Crystal Structure Analysis : Studies have also been conducted on the crystal structures of related compounds, which are crucial for understanding the molecular basis of their activity. Detailed analysis of the crystal structures provides insights into the molecular interactions and stability of these compounds, furthering their potential application in drug development (Cai et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(14(11)18)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAIETGATIQOIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

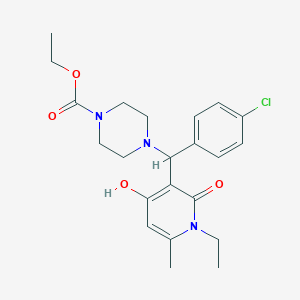

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)

![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)